2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-11(17)4-8-5-21-13(14-8)15-12(18)7-1-2-9-10(3-7)20-6-19-9/h1-3,5H,4,6H2,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJPRPFDPLCSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with benzo[d][1,3]dioxole-5-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several derivatives documented in the evidence. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:
Key Observations
Bioactivity Modulation :
- The trifluoromethyl group in Activator-3 enhances AMPK activation potency compared to the parent benzo[d][1,3]dioxole derivative, likely due to increased hydrophobicity and metabolic stability .
- Phosphoric acid salts (e.g., ) exhibit higher crystallinity and purity (>99.9%), which may improve pharmacokinetic profiles in drug formulations.
Cyclopropane incorporation () introduces conformational rigidity, which could enhance binding to enzymes with deep hydrophobic pockets.
Synthetic Feasibility :
- Compounds with ester-protected acetic acid (e.g., ) are synthesized in higher yields (82%) via straightforward coupling reactions, whereas phosphoric acid salts require meticulous crystallization .
Research Findings and Data Gaps
- Melting Points : The phosphoric acid salt derivative () shows a high melting point (193.8–195.3°C), suggesting strong intermolecular interactions, whereas simpler analogs (e.g., methylthiazole-benzoic acids in ) melt at lower ranges (139.5–167°C).
- Biological Data : Direct evidence for the target compound’s activity is absent; inferences are drawn from Activator-3 (AMPK activation) and cyclopropanecarboxamide derivatives (targeted enzyme inhibition) .
Biological Activity
The compound 2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid is a synthetic organic molecule characterized by its unique structural features, combining a benzo[d][1,3]dioxole moiety with a thiazole ring. This combination has garnered interest in the scientific community due to its potential biological activities, including antioxidant, antiproliferative, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.35 g/mol. The compound's structure includes functional groups that are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₄S |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 1203298-36-5 |
Antioxidant Activity
Compounds with structural similarities to this compound have demonstrated significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
Antiproliferative Activity
Research indicates that benzodioxole derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, studies show that related compounds can effectively inhibit the proliferation of cancer cells while sparing normal cells.
Anti-inflammatory Effects
The anti-inflammatory potential of benzodioxole derivatives has been highlighted in various studies. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response.
Antimicrobial Properties
Antimicrobial activity has been observed in several derivatives of benzodioxole. These compounds may inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies and Research Findings
- Antidiabetic Potential : A study involving synthesized benzodioxol carboxamide derivatives demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Compounds exhibited IC50 values of 0.68 µM, suggesting their potential as antidiabetic agents while showing minimal cytotoxicity towards normal cells .
- Cancer Cell Line Studies : Another investigation assessed the efficacy of related compounds against multiple cancer cell lines, revealing IC50 values ranging from 26 to 65 µM. These findings underscore the potential for developing new anticancer therapies based on this scaffold .
- Inflammation Inhibition : A study focused on benzodioxole derivatives found that they could effectively reduce inflammatory markers in vitro and in vivo models, indicating their therapeutic potential for inflammatory diseases .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm; thiazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 347.03) .
- IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide) .
- HPLC: Assess purity (>95% recommended for biological assays) using a reverse-phase column .
How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity variability)?
Advanced Research Focus
Methodological Approach:
- Assay Standardization: Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) .
- Stability Testing: Evaluate compound stability in assay media (pH 7.4, 37°C) via LC-MS to rule out degradation .
- Dose-Response Curves: Perform triplicate experiments with IC50 calculations to ensure reproducibility .
- Comparative Studies: Cross-reference with structurally similar compounds (Table 1) to identify SAR trends .
Q. Table 1: Structural Analogs and Reported Activities
| Compound | Key Structural Features | Biological Activity (IC50) | Reference |
|---|---|---|---|
| Analog A (Thiazole-amide) | Benzo[d][1,3]dioxole, thiazole | Anticancer: 12 µM (MCF-7) | |
| Analog B (Morpholine-deriv) | Morpholine, thiazolidinone | Antiviral: 8 µM (HepG2) |
What strategies enhance the compound’s metabolic stability for in vivo studies?
Q. Advanced Research Focus
- Functional Group Modification: Replace the acetic acid moiety with a methyl ester to improve membrane permeability .
- Prodrug Design: Introduce a cleavable PEG group to enhance solubility and reduce hepatic clearance .
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
How can computational methods predict binding interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with thiazole’s nitrogen) .
What are the challenges in scaling up synthesis without compromising yield?
Q. Advanced Research Focus
- Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported Pd) for cost-effective amidation .
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer during thiazole formation .
- Byproduct Analysis: Track side products (e.g., dimerization via thiol groups) using UPLC-QTOF .
How do pH and solvent conditions affect the compound’s stability during storage?
Q. Basic Research Focus
- pH Stability: The compound is stable at pH 6–8 but degrades in acidic (pH < 3) or alkaline (pH > 10) conditions, forming benzoic acid derivatives .
- Storage Recommendations: Lyophilize and store at -20°C in amber vials under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
